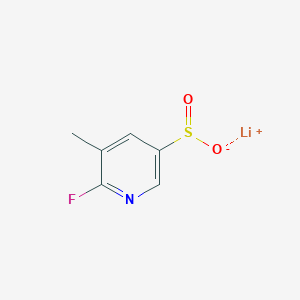
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H7FLiNO2S and a molecular weight of 183.13 g/mol . This compound is characterized by the presence of a lithium ion, a fluorine atom, and a sulfinate group attached to a methylpyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate involves several synthetic routes. One common method is the reaction of 6-fluoro-5-methylpyridine-3-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically occurs in an aqueous medium at a specific temperature and pH to ensure the complete formation of the desired product .
Industrial production methods may involve the use of advanced techniques such as solid-state synthesis or solution-phase synthesis, depending on the required purity and yield of the compound. These methods often require precise control of reaction parameters, including temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfides.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component of drug formulations.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes, modulate receptor activities, and alter cellular signaling pathways. These interactions lead to various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Lithium(1+) ion 6-fluoro-5-methylpyridine-3-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 6-chloro-5-methylpyridine-3-sulfinate: Similar in structure but with a chlorine atom instead of fluorine.
Lithium(1+) ion 6-bromo-5-methylpyridine-3-sulfinate: Contains a bromine atom instead of fluorine.
Lithium(1+) ion 6-iodo-5-methylpyridine-3-sulfinate: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
lithium;6-fluoro-5-methylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.Li/c1-4-2-5(11(9)10)3-8-6(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVDJFOQMETQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2632921.png)
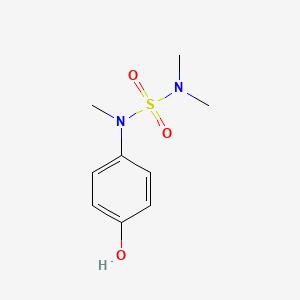
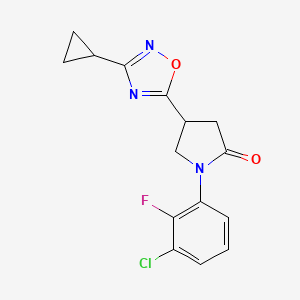
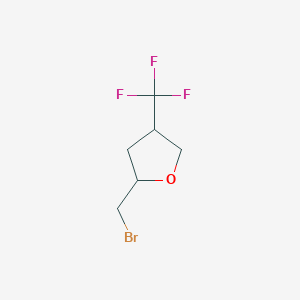
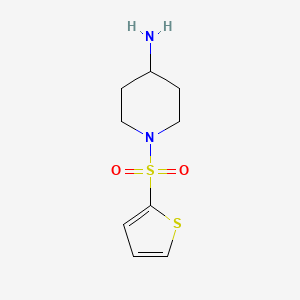
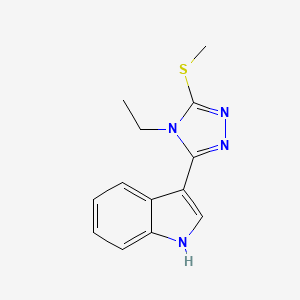
![(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2632928.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/new.no-structure.jpg)
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)
![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)
![3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2632935.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2632940.png)
